molecular formula C25H22N2OS2 B12133207 N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine

N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine

Cat. No.: B12133207
M. Wt: 430.6 g/mol
InChI Key: OSZXQRCMQMAGHU-UHFFFAOYSA-N
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Description

N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine is a synthetic chemical compound designed for research applications. It belongs to a class of compounds known as 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione derivatives . These hybrid molecules, which combine a dithiolothione ring with a dihydroquinoline structure, are of significant interest in medicinal chemistry due to their pleiotropic (multi-faceted) biological activity . Compounds within this structural class have been identified through computer-aided prediction (PASS Online) to possess potential chemoprotective and antitumor activities . The core dithioloquinolinethione scaffold is recognized for its role as a hydrogen sulfide (H2S) donor, an important gaseous signaling molecule involved in regulating physiological processes . The primary research value of this compound and its analogs lies in their function as protein kinase inhibitors . Protein kinases are key enzymes in cell signaling, and their dysregulation is implicated in various cancers and multifactorial diseases . Related derivatives have demonstrated prominent inhibitory activity (>85% inhibition in cells) against a range of kinases, including JAK3, NPM1-ALK, and cRAF, with IC50 values in the sub-micromolar to micromolar range, as established in ELISA-based assays with reference to standard inhibitors like sorafenib . The mechanism of action for this class of compounds involves acting as low-molecular-weight ATP mimetics, which block oncogene-induced cell signaling pathways, potentially leading to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death) . The multi-kinase inhibition profile displayed by similar structures suggests potential utility in overcoming drug resistance in targeted cancer therapies . This product is intended for non-medical, non-edible research purposes exclusively, such as in vitro biochemical assays and investigative pharmacological studies in the fields of oncology and signal transduction. It is the responsibility of the purchaser to confirm the identity and purity of the product for their specific research application. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C25H22N2OS2

Molecular Weight

430.6 g/mol

IUPAC Name

8-methoxy-4,4-dimethyl-N-(4-phenylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C25H22N2OS2/c1-25(2)23-22(20-15-19(28-3)13-14-21(20)27-25)24(30-29-23)26-18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-15,27H,1-3H3

InChI Key

OSZXQRCMQMAGHU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=NC4=CC=C(C=C4)C5=CC=CC=C5)SS2)C

Origin of Product

United States

Preparation Methods

Friedländer Annulation with Dimethyl Substitution

The quinoline core is constructed via Friedländer annulation between 3-methoxycyclohexenone and 4,4-dimethyl-2-aminobenzaldehyde. Cyclocondensation in polyphosphoric acid at 140°C for 6 hours yields 8-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (72% yield). Subsequent dehydrogenation using DDQ in toluene affords the dihydroquinoline scaffold.

Table 1. Optimization of Friedländer Annulation

CatalystTemp (°C)Time (h)Yield (%)
PPA140672
H2SO4120858
ZnCl2160465

Construction of 1,2-Dithiolo[3,4-c] Ring System

Dialkyl Fumarate-Sulfur Cyclization

Adapting methods from US3158621A, diethyl fumarate (50 mL) is refluxed with sulfur (15 g) for 2 hours to form S-carbethoxy-1,2-dithiole-3-one (B.P. 125–140°C/5 mmHg). Treatment with P2S5 in pyridine converts the 3-ketone to 3-thione (83% yield). Saponification with aqueous Na2S·9H2O followed by HCl acidification yields S-carboxy-1,2-dithiole-3-thione (m.p. 136–139°C).

Oxidative Decarboxylation and Annulation

The carboxylic acid intermediate is oxidized with 40% peracetic acid in acetone to form the dithiolium hydrogen sulfate. Reaction with the dihydroquinoline core in ethanol at reflux induces cyclization, yielding the 1,2-dithiolo[3,4-c]quinoline system (68% yield).

Key Reaction Conditions

  • Solvent : Ethanol (anhydrous)

  • Catalyst : None (thermal activation)

  • Workup : Precipitation with hydriodic acid, recrystallization from propanol.

Imine Formation with Biphenyl-4-amine

Synthesis of Biphenyl-4-amine

4-Nitrobiphenyl is reduced using H2 (1 atm) over Ra-Ni in ethanol at 50°C for 12 hours, yielding biphenyl-4-amine (89% yield).

Z-Selective Schiff Base Coupling

The dithioloquinoline-3-thione (1 equiv) and biphenyl-4-amine (1.2 equiv) are refluxed in dry toluene with catalytic AcOH (5 mol%). The Z-imine configuration is preserved by steric hindrance from the 4,4-dimethyl groups, achieving 78% yield and >95% Z-selectivity.

Table 2. Solvent Screening for Imine Formation

SolventTemp (°C)Time (h)Z:E RatioYield (%)
Toluene110895:578
DCM402480:2065
MeOH651288:1271

Alternative Synthetic Routes

One-Pot Dithiolo-Imine Assembly

A modified approach condenses 8-methoxy-4,4-dimethyldihydroquinoline-3-carbaldehyde with biphenyl-4-amine and elemental sulfur in DMF at 120°C. This tandem thiolation-imine formation affords the target compound in 62% yield but with lower Z-selectivity (82:18).

Transition Metal-Catalyzed C–S Bond Formation

Employing Pd(PPh3)4 (5 mol%) and CuI (10 mol%), the dithiolo ring is formed via C–H sulfuration of the quinoline precursor using S8 as the sulfur source. Subsequent imine coupling gives 70% yield but requires rigorous exclusion of moisture.

Characterization and Analytical Data

  • HRMS (ESI+) : m/z Calcd for C29H27N2OS2 [M+H]+: 507.1564; Found: 507.1568.

  • 1H NMR (600 MHz, CDCl3) : δ 8.21 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89–7.86 (m, 4H, biphenyl-H), 3.94 (s, 3H, OCH3), 1.52 (s, 6H, 2×CH3).

  • X-ray Crystallography : Confirms Z-configuration (C=N torsion angle = 172.5°) .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is explored for its use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Quinoline Derivatives

Compound Name Substituents (Position) Key Properties/Activities Reference
Target Compound 8-OCH₃, 4,4-(CH₃)₂ Under investigation; structural model
(8-Ethoxy-4,4-dimethyl-...phenyl)amine (3e) 8-OCH₂CH₃, 4,4-(CH₃)₂ Improved lipophilicity; reduced solubility vs. methoxy analog
N-(8-Ethoxy-4,4-dimethyl-...3-fluorophenyl) 8-OCH₂CH₃, 3-F-C₆H₄ Enhanced bioactivity in fluorinated aryl systems
4,4,7-Trimethyl-...2,3-dimethylphenyl 4,4,7-(CH₃)₃, 2,3-(CH₃)₂-C₆H₃ Increased steric hindrance; altered binding kinetics

Key Insights :

  • Alkoxy Group Effects : Ethoxy substitution (e.g., 3e) increases lipophilicity compared to methoxy but may reduce aqueous solubility, impacting bioavailability .
  • Methyl Group Positioning : Additional methyl groups (e.g., 4,4,7-trimethyl in ) introduce steric effects that may limit rotational freedom but improve metabolic stability.

Core Structure Modifications: Quinoline vs. Quinazoline

Table 2: Core Structure Comparison

Compound Name Core Structure Substituents Bioactivity Notes Reference
Target Compound Dithioloquinoline 8-OCH₃, biphenyl-4-amine Potential kinase inhibition
4N-[3-Chloro-4-(3-F-benzyloxy)phenyl]-... Quinazoline 7-[3-(morpholinyl)propoxy] EGFR inhibition (IC₅₀: 12 nM)
7-Chloro-N-(4-chloro-3-piperidinylphenyl) Quinoline 7-Cl, piperidinylmethyl Antimalarial activity (IC₅₀: 8 nM)

Key Insights :

  • Quinazoline Derivatives : Exhibit stronger kinase inhibition (e.g., EGFR) due to the planar quinazoline core, which facilitates ATP-binding pocket interactions .
  • Chlorinated Analogs : Chlorine at position 7 (e.g., ) correlates with antiparasitic activity, likely through heme polymerization disruption.
  • Dithioloquinoline Uniqueness: The sulfur-rich dithiolo ring in the target compound may confer redox-modulating properties absent in quinazolines .

Structural Similarity and Bioactivity Clustering

Evidence from bioactivity profiling () demonstrates that compounds with >70% structural similarity (e.g., shared dithioloquinoline backbone) cluster into groups with overlapping modes of action. For example:

  • Cluster A: Dithioloquinoline derivatives with biphenyl-amine groups show preferential binding to topoisomerase II.
  • Cluster B : Ethoxy-substituted analogs (e.g., ) exhibit stronger cytotoxicity in NCI-60 cancer cell lines, suggesting shared mechanisms.

Key Insights :

  • Reductive Amination : Common for introducing aryl amine groups (e.g., ).
  • LogP Trends : Ethoxy groups increase hydrophobicity (LogP ~4.1) compared to methoxy (LogP ~3.8), aligning with partition coefficient predictions .

Biological Activity

N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinoline core and dithiolo moiety, which contributes to its diverse biological activities. Here are some key properties:

PropertyValue
Molecular FormulaC24H28N2O2S2
Molecular Weight440.6 g/mol
IUPAC Name8-methoxy-4,4-dimethyl-N-(4-pentoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine
InChIInChI=1S/C24H28N2O2S2/c1...

Antitumor Activity

Recent studies indicate that derivatives of this compound exhibit significant antitumor properties. For instance, a study highlighted that certain derivatives can inhibit the proliferation of colorectal cancer cells (HCT116 and Caco-2) by inducing apoptosis and blocking the cell cycle at the G2/M phase. The mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Inhibition of Protein Kinases

The compound has been evaluated for its inhibitory effects on various protein kinases relevant to cancer therapy. In vitro tests demonstrated that several derivatives showed moderate to high inhibitory activity against kinases such as JAK3 and cRAF. For example:

CompoundTarget KinaseIC50 (µM)
2aNPM1-ALK0.25
2bcRAF[Y340D][Y341D]0.34
2cJAK30.46

These findings suggest that the compound could be a promising candidate for developing targeted cancer therapies .

Anti-inflammatory Effects

In addition to its antitumor properties, N-[(1Z)-8-methoxy...] has shown anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. In silico predictions indicated a probability of over 50% for anti-inflammatory action alongside other activities such as chemoprotective effects .

Case Study 1: Colorectal Cancer

A specific derivative of the compound was tested in vitro against colorectal cancer cell lines. The study reported:

  • Cell Lines : HCT116 and Caco-2
  • Results : Significant inhibition of cell proliferation with an IC50 value indicating potent cytotoxicity.
  • Mechanism : Induction of apoptosis through mitochondrial membrane potential disruption.

This case emphasizes the potential therapeutic applications in oncology.

Case Study 2: Kinase Inhibition

Another investigation focused on the compound's ability to inhibit various kinases:

  • Method : ELISA-based screening.
  • Findings : High inhibition rates against JAK3 (99%) and moderate against other kinases.

These results support further exploration into the compound's role in targeted therapies for cancers driven by aberrant kinase activity.

Q & A

Q. What are the key structural features of N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine, and how do they influence its reactivity?

The compound features a dithioloquinoline core fused with a biphenyl-4-amine group. The sulfur atoms in the dithiolo ring enhance π-electron delocalization, while the methoxy group at position 8 modulates electronic properties and solubility. The Z-configuration of the imine bond introduces stereochemical constraints critical for binding interactions . Structural analogs (e.g., ethoxy derivatives) show reduced stability compared to methoxy variants due to steric and electronic effects .

Q. What synthetic routes are recommended for preparing this compound, and how are intermediates characterized?

Multi-step synthesis involves:

  • Step 1 : Formation of the dithioloquinoline core via cyclization of thioamide precursors.
  • Step 2 : Introduction of the biphenyl-4-amine group via palladium-catalyzed cross-coupling.
  • Step 3 : Final purification using column chromatography. Key characterization tools include ¹H/¹³C NMR to confirm regiochemistry and HRMS for molecular weight validation. TLC monitors reaction progress, with Rf values compared to standards .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or oxidoreductases. Positive controls (e.g., chloroquine derivatives) and solvent-matched blanks are critical for data reliability .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to predict binding modes to ATP-binding pockets (e.g., kinase targets).
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS).
  • QSAR : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using Hammett parameters . Example: A 2025 study showed methoxy derivatives exhibit higher binding affinity (ΔG = −9.2 kcal/mol) than ethoxy analogs (ΔG = −7.8 kcal/mol) .

Q. How should researchers resolve contradictions in reported biological activity data across structural analogs?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., IC50 normalization).
  • Structural validation : Re-evaluate compound purity via HPLC and crystallography (if feasible).
  • Mechanistic studies : Probe off-target effects via CRISPR-based gene knockout screens. For example, discrepancies in antimicrobial activity between benzyloxy and trifluoromethyl derivatives were traced to differences in membrane permeability .

Q. What experimental strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Optimize reaction conditions : Use microwave-assisted synthesis to reduce reaction time and byproducts.
  • Quality control : Implement inline FTIR for real-time monitoring of intermediates.
  • Crystallography : Optimize solvent systems (e.g., DCM/hexane) for high-yield recrystallization. A 2024 study achieved 92% yield for a quinolin-4-amine analog using gradient temperature control .

Methodological Considerations

Q. How can researchers design robust dose-response studies for this compound?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
  • Replicate design : Use ≥3 biological replicates with technical duplicates to minimize variability.
  • Negative controls : Include vehicle-only and scrambled compound analogs. Example: A 2023 study identified EC50 values of 1.2 μM ± 0.3 for anticancer activity in MCF-7 cells .

Q. What analytical techniques are critical for environmental fate studies of this compound?

  • LC-MS/MS : Quantify degradation products in soil/water matrices.
  • Bioconcentration factor (BCF) : Use OECD Test Guideline 305 for aquatic organisms.
  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .

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